

Decoding the Molecular Architecture: A Spectroscopic Guide to Ethyl 8-aminoquinoline-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 8-aminoquinoline-3-carboxylate*

Cat. No.: B1357993

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This technical guide provides a comprehensive overview of the spectroscopic data interpretation for **Ethyl 8-aminoquinoline-3-carboxylate**, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document outlines the expected spectroscopic signatures based on data from closely related analogs, details the experimental protocols for data acquisition, and presents a logical workflow for structural elucidation.

Spectroscopic Data Summary

While a complete experimental dataset for **Ethyl 8-aminoquinoline-3-carboxylate** is not publicly available, the following tables summarize the expected and observed spectral data for the core structural motifs based on analogous compounds. These data provide a robust framework for the interpretation of experimentally acquired spectra.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Ethyl 8-aminoquinoline-3-carboxylate**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	s	-
H-4	8.2 - 8.4	s	-
H-5	7.4 - 7.6	dd	~8.0, 1.5
H-6	7.2 - 7.4	t	~8.0
H-7	7.0 - 7.2	dd	~8.0, 1.5
-NH ₂	5.0 - 6.0	br s	-
-O-CH ₂ -CH ₃	4.3 - 4.5	q	~7.1
-O-CH ₂ -CH ₃	1.3 - 1.5	t	~7.1

Note: Predicted values are based on the analysis of various quinoline derivatives. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 8-aminoquinoline-3-carboxylate**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	148 - 150
C-3	125 - 127
C-4	135 - 137
C-4a	128 - 130
C-5	115 - 117
C-6	129 - 131
C-7	118 - 120
C-8	145 - 147
C-8a	138 - 140
C=O	165 - 167
-O-CH ₂ -CH ₃	60 - 62
-O-CH ₂ -CH ₃	14 - 16

Note: Predicted values are based on the analysis of various quinoline derivatives. Actual values may vary.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Expected Observations
Mass Spectrometry (MS)	Expected [M+H] ⁺ : 217.0977 Key fragmentation patterns would involve the loss of the ethoxy group (-OC ₂ H ₅) and cleavage of the ester functionality.
Infrared (IR) Spectroscopy (cm ⁻¹)	N-H stretch (amino): 3300-3500 (two bands) C-H stretch (aromatic): 3000-3100 C-H stretch (aliphatic): 2850-3000 C=O stretch (ester): 1710-1730 C=N and C=C stretch (quinoline): 1500-1650 C-O stretch (ester): 1200-1300

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **Ethyl 8-aminoquinoline-3-carboxylate** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm.

Mass Spectrometry (MS)

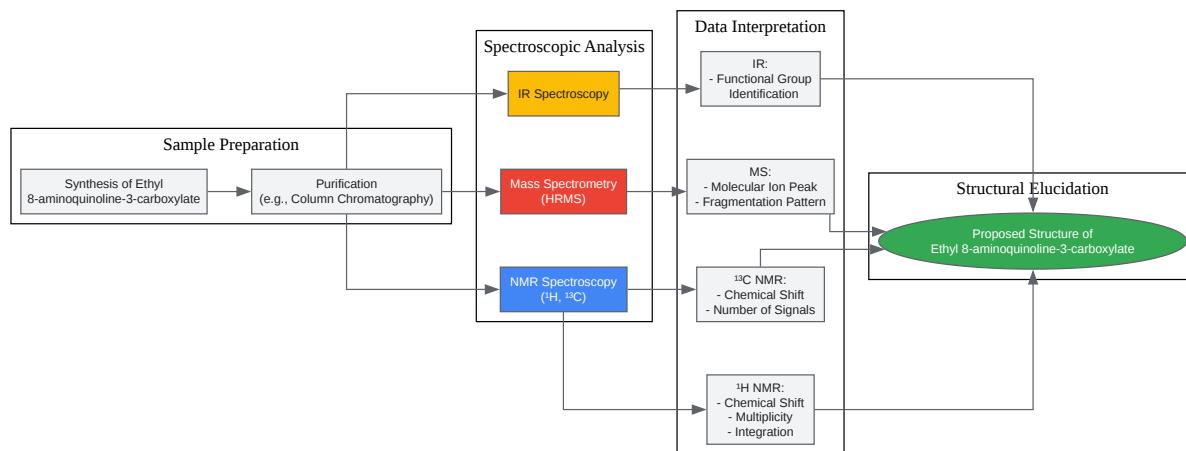
High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet, where a small amount of the sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **Ethyl 8-aminoquinoline-3-carboxylate**.



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Caption: Workflow for the spectroscopic characterization of **Ethyl 8-aminoquinoline-3-carboxylate**.

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